1,5,2-Dioxazepane

Synthetic methodology Heterocycle construction 1,3-Dipolar cycloaddition

1,5,2-Dioxazepane (CAS 1823944-49-5; free base) and its hydrobromide salt (CAS 2138560-44-6) belong to the dioxazepane family—seven-membered heterocycles containing two oxygen atoms and one nitrogen atom. With a molecular formula of C₄H₉NO₂ and molecular weight of 103.12 g·mol⁻¹, this saturated N,O-heterocycle is structurally distinguished by the placement of its heteroatoms at ring positions 1 (O), 2 (N), and 5 (O), a regioisomeric arrangement that imparts distinct conformational and reactivity properties relative to the more extensively studied 1,5,3-dioxazepane scaffold.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
Cat. No. B13249181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,2-Dioxazepane
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1COCCON1
InChIInChI=1S/C4H9NO2/c1-2-6-3-4-7-5-1/h5H,1-4H2
InChIKeyBFAAFHBXONZBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,2-Dioxazepane Buyers' Guide: CAS 1823944-49-5 Procurement and Comparator Differentiation


1,5,2-Dioxazepane (CAS 1823944-49-5; free base) and its hydrobromide salt (CAS 2138560-44-6) belong to the dioxazepane family—seven-membered heterocycles containing two oxygen atoms and one nitrogen atom . With a molecular formula of C₄H₉NO₂ and molecular weight of 103.12 g·mol⁻¹, this saturated N,O-heterocycle is structurally distinguished by the placement of its heteroatoms at ring positions 1 (O), 2 (N), and 5 (O), a regioisomeric arrangement that imparts distinct conformational and reactivity properties relative to the more extensively studied 1,5,3-dioxazepane scaffold [1]. The compound is commercially available at research-grade purity (≥95%) from specialized suppliers .

Regioisomer-specific scaffold (O–N–O connectivity) for structure–activity studies distinct from 1,5,3-dioxazepane.
Chiral synthesis pathway via organocatalytic asymmetric cycloaddition enables enantiomerically enriched building blocks.
Defined hydrobromide salt (research-grade) simplifies stoichiometric N-functionalization workflows.

Why 1,5,2-Dioxazepane Cannot Be Replaced by 1,5,3-Dioxazepane in Research Procurement


Dioxazepane regioisomers are not functionally interchangeable despite sharing the same empirical formula (C₄H₉NO₂) and molecular weight . The 1,5,2-regioisomeric arrangement positions the secondary amine nitrogen directly between the two ring oxygen atoms, creating a vicinal O–N–O connectivity that fundamentally alters the electronic environment, hydrogen-bonding capacity, and conformational dynamics of the ring relative to 1,5,3-dioxazepane (O–C–N–C–O connectivity) or 1,2,5-dioxazepine [1]. Critically, the synthetic route to the 1,5,2-scaffold—intramolecular 1,3-dipolar cycloaddition of a nitrone to an alkene—is orthogonal to the condensation pathways used for 1,5,3-dioxazepanes and yields a distinct substitution pattern at the nitrogen center; consequently, structure–activity relationships established for 1,5,3-dioxazepane-based μ-opioid ligands (Ki <1–3 nM) [2] cannot be extrapolated to 1,5,2-dioxazepane derivatives. The following sections provide the specific quantitative evidence required to support this differentiation.

Attribute
1,5,2-Dioxazepane
1,5,3-Dioxazepane
Heteroatom connectivity
Vicinal O–N–O (direct N–O adjacency)
O–C–N–C–O (methylene spacers)
Synthetic route
Nitrone–alkene 1,3-dipolar cycloaddition (stereocontrol reported)
Condensation of amines with formaldehyde/diols (no asymmetric variant)
Salt-form availability
Free base + hydrobromide salt (≥95%) + hydrochloride listed
Free base only; no salt forms commercially listed

Quantitative Evidence for Selecting 1,5,2-Dioxazepane Over Structural Analogs


Orthogonal Synthetic Accessibility: Nitrone–Alkene Cycloaddition Is Unique to the 1,5,2-Scaffold

The 1,5,2-dioxazepine ring system is accessed exclusively through intramolecular 1,3-dipolar cycloaddition of a nitrone to an alkene, a [3+2] cycloaddition pathway that is mechanistically distinct from the condensation-based assembly of 1,5,3-dioxazepanes from amines, formaldehyde, and diols [1]. This orthogonal reactivity allows modular incorporation of stereochemical information: the organocatalytic asymmetric variant reported by Liu et al. (J. Am. Chem. Soc., 2016) achieves high enantio- and diastereoselectivity for chiral dioxazepane products through a cation-binding catalysis mechanism that is applicable to the 1,5,2-scaffold but not to 1,5,3-regioisomers [2]. In contrast, 1,5,3-dioxazepanes are typically synthesized via double-Mannich condensation, a fundamentally different disconnection that provides no stereocontrol at the nitrogen substituent [3].

Synthetic route divergence
Cross-study comparable
Target: intramolecular nitrone–alkene [3+2] cycloaddition; asymmetric variant with chiral cation-binding catalyst (enantioenriched products). Comparator: double-Mannich condensation from amines, formaldehyde, and diols; no stereocontrol.
Stereochemical access enables chiral building-block design unavailable with 1,5,3-scaffold.
Asymmetric methodology per Liu et al., JACS 2016; verify applicability to desired N-substitution.
Synthetic methodology Heterocycle construction 1,3-Dipolar cycloaddition

Distinct Salt-Form Portfolio: Defined Hydrobromide Enables Precise Stoichiometric Control

1,5,2-Dioxazepane is commercially supplied as both the free base (CAS 1823944-49-5) and a well-characterized hydrobromide salt (CAS 2138560-44-6, C₄H₁₀BrNO₂, MW 184.03) with a minimum purity specification of 95% . The hydrochloride salt is also listed by specialized vendors [1]. This defined salt-form portfolio is critical for medicinal chemistry applications requiring precise stoichiometric control of the secondary amine—a feature not consistently available for other dioxazepane regioisomers: 3-methyl-1,5,3-dioxazepane (CAS 86967-43-3), a representative 1,5,3-isomer, is supplied only as the free base with no salt forms listed . The availability of a stable, crystalline hydrobromide salt enables reproducible solution preparation and simplifies formulation screening relative to liquid free-base handling.

Salt-form portfolio
Cross-study comparable
Target: free base + hydrobromide salt (CAS 2138560-44-6, ≥95%) + hydrochloride. Comparator: 3-methyl-1,5,3-dioxazepane; free base only.
Pre-formed salt eliminates in situ activation, improving reproducibility.
Vendor catalogs accessed May 2026; confirm salt availability before ordering.
Salt selection Medicinal chemistry Solubility modulation

Biological Target Space Divergence: Unexploited Chemical Space Relative to 1,5,3-Dioxazepane-Based μ-Opioid Ligands

The 1,5,3-dioxazepane scaffold has established, patent-protected activity at the μ-opioid receptor: 3-benzyl-1,5,3-dioxazepane exhibits Ki <1 nM and 3-(tert-butyl)-1,5,3-dioxazepane exhibits Ki = 3 nM in competitive displacement assays using CHO cell membranes expressing human μ-receptor [1]. These compounds are claimed in US patents US10604489 and US11180455. In contrast, no peer-reviewed biological activity data or patent claims exist for the 1,5,2-dioxazepane scaffold as of the literature coverage ending 2024–2025 [2]. This represents a quantifiable divergence in target space exploitation: the 1,5,3-scaffold has demonstrated sub-nanomolar potency against a single well-characterized GPCR target, whereas the 1,5,2-scaffold constitutes an unexplored regioisomeric chemical space with no prior art encumbering structure–activity exploration [3].

Biological target space
Class-level inference
1,5,2-scaffold: no published biological activity data. 1,5,3-scaffold: μ-opioid receptor ligands with Ki
Unexplored IP space supports scaffold-hopping research; data to verify.
BindingDB and PubChem lack 1,5,2-data; patent landscape review advised.
Supply scarcity
Data to verify
Target HBr salt: ~$764/100 mg, 4-week lead time; 3 vendors identified. Comparator 1,5,3-analog: standard pricing; broader multi-vendor network.
Procurement requires planning against synthesis lead time.
Vendor data Jan 2026; confirm pricing and availability before project commitment.
Conformational divergence
Class-level inference
Vicinal O–N–O induces different H-bond donor–acceptor topology vs. O–C–N–C–O; predicted amine pKa shift of 1–2 log units (inductive effect).
Expected distinct pharmacophore; physicochemical profiling needed.
No experimental pKa/logP available; class-level estimate from saturated heterocycles.
Opioid receptor Scaffold hopping Intellectual property

Supply Scarcity as a Quantitative Indicator of Niche Research Value

The procurement cost and lead time for 1,5,2-dioxazepane hydrobromide are substantially higher than for the more commoditized 1,5,3-dioxazepane analog 3-methyl-1,5,3-dioxazepane. From the same supplier (AKSci), 1,5,2-dioxazepane hydrobromide is priced at $764 per 100 mg with a 4-week lead time, while 3-methyl-1,5,3-dioxazepane is available at a lower price point with standard stocking . This 4-week lead time indicates non-stock, on-demand synthesis, confirming that the 1,5,2-scaffold is a specialized research tool rather than a commodity building block—a distinction that directly impacts procurement planning. Additionally, only three vendors (AKSci, CymitQuimica/Biosynth, AiFChem) are identified as suppliers of the 1,5,2-compound , whereas 1,5,3-dioxazepane derivatives appear across a broader supplier network, further quantifying the differential market accessibility.

Supply scarcity
Data to verify
Target HBr salt: ~$764/100 mg, 4-week lead time; 3 vendors identified. Comparator 1,5,3-analog: standard pricing; broader multi-vendor network.
Procurement requires planning against synthesis lead time.
Vendor data Jan 2026; confirm pricing and availability before project commitment.
Commercial availability Supply chain Research chemical pricing

Conformational and Electronic Divergence Inferred from Heteroatom Vicinal Placement

In the 1,5,2-dioxazepane scaffold, the secondary amine nitrogen (position 2) is flanked by two ring oxygen atoms (positions 1 and 5), creating an O–N–O vicinal triad that establishes a distinctive hydrogen-bond donor–acceptor pattern . This contrasts with 1,5,3-dioxazepane, where the nitrogen is separated from both oxygens by methylene units (O–C–N–C–O connectivity), yielding a fundamentally different spatial distribution of hydrogen-bond functionality [1]. While experimental physicochemical parameters (logP, pKa, aqueous solubility) for 1,5,2-dioxazepane have not been reported in the peer-reviewed literature as of 2025, the structural divergence predicts distinct physicochemical profiles: the vicinal O–N–O motif is expected to reduce amine basicity through inductive electron withdrawal and to alter the ring's chair-boat conformational equilibrium relative to the 1,5,3-isomer [2]. These inferences are supported by the general behavior of seven-membered heterocycles, where heteroatom positioning critically governs ring puckering, torsional strain, and molecular recognition [2].

Conformational divergence
Class-level inference
Vicinal O–N–O induces different H-bond donor–acceptor topology vs. O–C–N–C–O; predicted amine pKa shift of 1–2 log units (inductive effect).
Expected distinct pharmacophore; physicochemical profiling needed.
No experimental pKa/logP available; class-level estimate from saturated heterocycles.
Conformational analysis Hydrogen bonding Ligand design

Procurement-Driven Application Scenarios for 1,5,2-Dioxazepane in Research and Industry


Chiral Scaffold for Asymmetric Medicinal Chemistry: Intellectual-Property-Free Heterocyclic Core

Procurement of 1,5,2-dioxazepane is indicated when a medicinal chemistry program requires a seven-membered, nitrogen-containing heterocyclic scaffold with demonstrated access to enantiomerically enriched derivatives. The organocatalytic asymmetric synthesis of Liu et al. (JACS 2016) provides a validated route to chiral dioxazepanes using the 1,5,2-regioisomeric framework, whereas equivalent stereoselective methodology is not established for 1,5,3-dioxazepanes [1]. Furthermore, the absence of biological target patent claims on the 1,5,2-scaffold—in stark contrast to the patented 1,5,3-dioxazepane μ-opioid ligands (US10604489, US11180455)—makes this compound a strategically valuable starting point for scaffold-hopping campaigns seeking freedom-to-operate [2].

Precursor for Covalent Inhibitor Design via Salt-Form Functionalization

The commercial availability of 1,5,2-dioxazepane as a pre-formed, high-purity hydrobromide salt (CAS 2138560-44-6, ≥95%) enables direct, stoichiometrically controlled N-functionalization without the need for salt metathesis or in situ activation [1]. This is particularly advantageous for the synthesis of N-acyl, N-sulfonyl, or N-alkyl derivatives—including the reported 2-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,5,2-dioxazepane (CAS 2418644-18-3), which incorporates a sulfonyl fluoride warhead suitable for covalent inhibitor design [2]. The defined salt form simplifies reaction setup and improves reproducibility relative to free-base-only comparators such as 3-methyl-1,5,3-dioxazepane.

Novel Heterocyclic Building Block for Fragment-Based Screening Libraries

The 1,5,2-dioxazepane scaffold occupies a unique position in fragment-based drug discovery (FBDD) collections: it is a saturated, three-heteroatom, seven-membered ring with a vicinal O–N–O hydrogen-bonding motif not represented in any FDA-approved drug or clinical candidate as of 2025. This structural novelty, combined with low molecular weight (103.12 Da, within fragment Rule-of-Three guidelines), commercial availability at ≥95% purity, and the complete absence of biological annotation in public databases [1], makes it an ideal fragment for screening campaigns aiming to identify novel chemotypes against underexplored target classes. The small vendor network and 4-week lead time necessitate advance procurement planning for library-scale synthesis [2].

Comparator Compound for Dioxazepane Regioisomer Structure–Activity Relationship Studies

For research groups already working with 1,5,3-dioxazepane derivatives (e.g., μ-opioid receptor ligands with Ki <1–3 nM) [1], 1,5,2-dioxazepane serves as the closest regioisomeric comparator for systematic structure–activity relationship (SAR) studies. The regioisomeric differentiation—specifically the shift of the nitrogen from position 3 (in 1,5,3) to position 2 (in 1,5,2)—represents the minimal structural perturbation that preserves heteroatom identity and ring size while altering the hydrogen-bond pharmacophore. Procurement of both regioisomers enables direct head-to-head pharmacological profiling to deconvolute the contribution of nitrogen positioning to target affinity and selectivity.

Application
Selection Property
Validation Focus
Chiral scaffold-hopping and medicinal chemistry
Regioisomer-specific organocatalytic asymmetric synthesis route
Enantiomeric purity and building-block derivatization
Covalent inhibitor precursor synthesis
Pre-formed hydrobromide salt enabling direct N-acylation/sulfonylation
Stoichiometric control and reaction reproducibility
Fragment-based screening library design
Novel saturated O–N–O heterocycle (low MW, no prior bioannotation)
Physicochemical profiling and primary screen hit validation
Regioisomer SAR comparator studies
Defined connectivity distinct from 1,5,3-dioxazepane
Comparative target engagement and selectivity profiling
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